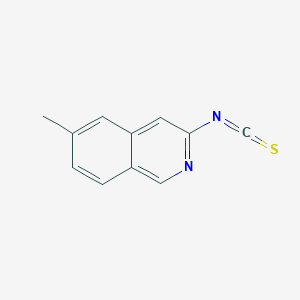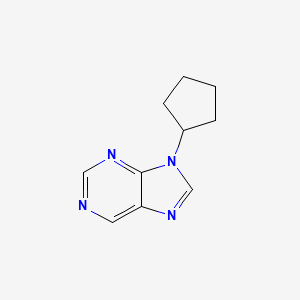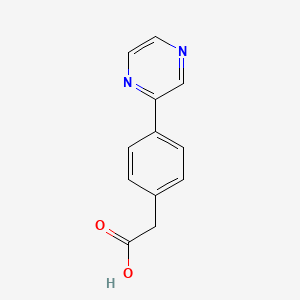
2-(4-pyrazin-2-ylphenyl)acetic acid
Descripción general
Descripción
2-(4-pyrazin-2-ylphenyl)acetic acid is an organic compound with the molecular formula C12H10N2O2 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 4-pyrazin-2-ylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-pyrazin-2-ylphenyl)acetic acid typically involves the reaction of 4-bromo-2-pyrazine with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-pyrazin-2-ylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-(4-pyrazin-2-ylphenyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-pyrazin-2-ylphenyl)acetic acid involves its interaction with specific molecular targets. The pyrazine ring in the compound can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-pyridin-2-ylphenyl)acetic acid
- 2-(4-quinolin-2-ylphenyl)acetic acid
- 2-(4-pyrazol-2-ylphenyl)acetic acid
Uniqueness
2-(4-pyrazin-2-ylphenyl)acetic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2-(4-pyrazin-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H,7H2,(H,15,16) |
Clave InChI |
SZECCLNSBSDTAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)O)C2=NC=CN=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
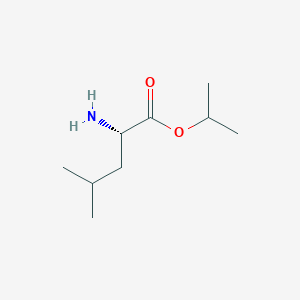
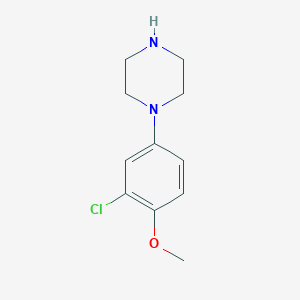
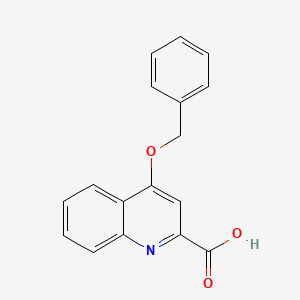
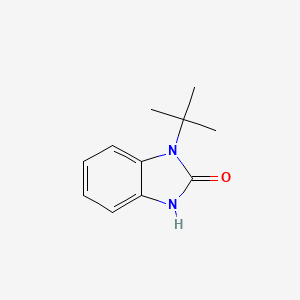
amine](/img/structure/B8656085.png)

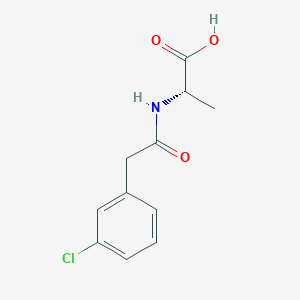


![6-(Chloromethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B8656121.png)
